

Application Notes and Protocols for SIC5-6 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SIC5-6 is a potent and specific, non-covalent inhibitor of Separase, a cysteine protease essential for the segregation of sister chromatids during mitosis.[1][2] The overexpression and dysregulation of Separase are implicated in aneuploidy, a hallmark of many cancers, making it a compelling target for cancer therapy.[2][3] High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel Separase inhibitors like **SIC5-6**. This document provides detailed application notes and protocols for utilizing **SIC5-6** in HTS assays, intended to aid researchers in the identification and evaluation of new therapeutic agents targeting Separase.

Data Presentation: Quantitative Analysis of Separase Inhibitors

While a specific IC50 value for **SIC5-6** is not publicly available, published research describes it as a potent inhibitor with an improved in vitro inhibitory effect compared to other tested compounds.[3] For the purpose of these application notes, we provide a template for tabulating quantitative data from HTS assays for Separase inhibitors. Researchers should populate this table with their own experimental data.

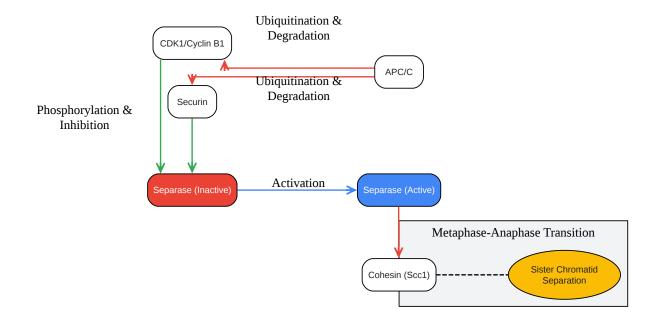


Compound ID	Target	Assay Type	IC50 (μM)	% Inhibition at 10 μM	Notes
SIC5-6	Separase	FRET-based	N/A	High	Potent, non- covalent inhibitor.
Compound X	Separase	FRET-based			
Compound Y	Separase	FRET-based	_		
Sepin-1	Separase	Rad21 cleavage	N/A	Moderate	Known Separase inhibitor.

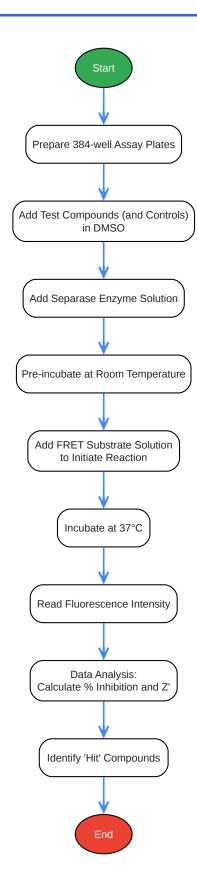
Signaling Pathway

Separase plays a critical role in the metaphase-to-anaphase transition of the cell cycle. Its primary function is to cleave the Scc1 (also known as Rad21) subunit of the cohesin complex, which holds sister chromatids together. The activity of Separase is tightly regulated by two main inhibitory proteins: Securin and the Cyclin B1/CDK1 complex. The Anaphase-Promoting Complex/Cyclosome (APC/C) targets Securin and Cyclin B1 for degradation, leading to the activation of Separase and the subsequent separation of sister chromatids.









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